Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride
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Overview
Description
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride: is a chemical compound with a complex structure that includes a cyclopropyl group, an amino group, and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride typically involves multiple steps. One common method starts with the chlorination of methyl 4-(1-aminocyclopropyl)benzoate, followed by the introduction of the hydrochloride group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
- Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride
Comparison: Compared to similar compounds, Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Properties
IUPAC Name |
methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGBNLFBALFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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